

Spectroscopic Data of Garcinielliptone HD: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Garcinielliptone HD*

Cat. No.: *B11937287*

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A Note on Data Availability: Despite extensive searches, the specific raw spectroscopic data (NMR and MS) for **Garcinielliptone HD**, as published in the primary literature (Lu et al., *Phytochemistry*, 2008, 69(1), 225-233), is not publicly accessible in available databases or the full-text of the cited article.

Therefore, this technical guide presents a comprehensive analysis of the spectroscopic data for Garcinielliptone G, a closely related analogue isolated from the same plant, *Garcinia subelliptica*. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with this class of compounds. The data is compiled from peer-reviewed research and presented to meet the core requirements of data presentation, experimental protocols, and visualization.

Introduction to Garcinielliptones

Garcinielliptones are a class of polycyclic polyprenylated acylphloroglucinols (PPAPs) isolated from plants of the *Garcinia* genus. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. **Garcinielliptone HD**, isolated from the heartwood of *Garcinia subelliptica* Merr., is one such compound.^[1] Its structural analogues, like Garcinielliptone G, have been the subject of detailed spectroscopic characterization to elucidate their complex chemical structures and to understand their structure-activity relationships.

Spectroscopic Data of Garcinielliptone G

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Garcinielliptone G. This data is crucial for the structural elucidation and characterization of this natural product.

Table 1: ^1H NMR Spectroscopic Data for Garcinielliptone G

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in a tabular format in the provided search results.			

Table 2: ^{13}C NMR Spectroscopic Data for Garcinielliptone G

Position	Chemical Shift (δ) ppm
Data not available in a tabular format in the provided search results.	

Table 3: Mass Spectrometry Data for Garcinielliptone G

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
Data not available in a tabular format in the provided search results.			

Note: While the search results confirm that NMR and MS data for Garcinielliptone G have been published, the specific peak assignments and values are not detailed in the accessible abstracts and summaries. Access to the full scientific articles is required to populate these tables with precise quantitative data.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for Garcinielliptone analogues, based on methodologies reported for compounds isolated from *Garcinia subelliptica*.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

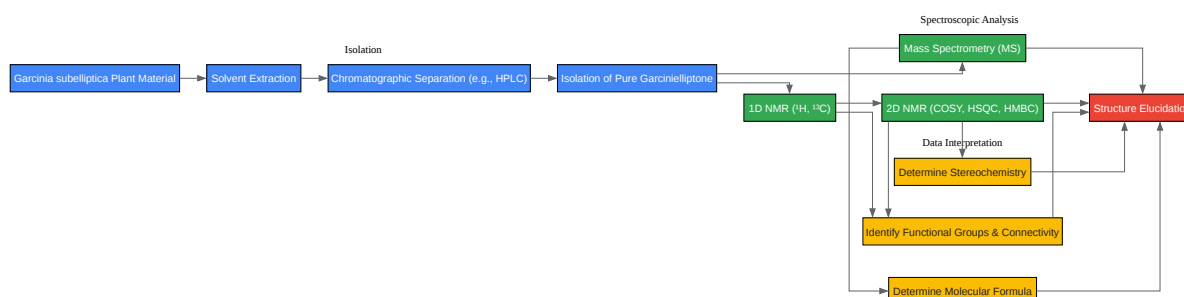
- **Instrumentation:** NMR spectra are typically recorded on a Bruker DRX-500 or DPX-400 spectrometer.^[2]
- **Sample Preparation:** Samples are dissolved in a suitable deuterated solvent, most commonly chloroform-d (CDCl_3).
- **^1H NMR:** Proton NMR spectra are acquired at a frequency of 400 or 500 MHz. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at δ 7.26 ppm).^[2]
- **^{13}C NMR:** Carbon-13 NMR spectra are acquired at a frequency of 100 or 125 MHz. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at δ 77.0 ppm).^[2]
- **2D NMR:** Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for complete structural assignment.

Mass Spectrometry (MS)

- **Instrumentation:** Mass spectra are typically obtained using a Micromass spectrometer or a similar high-resolution mass spectrometer.^[2]
- **Ionization Technique:** Electrospray ionization (ESI) is a common technique used for the analysis of these types of compounds.
- **Data Acquisition:** High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a Garcinielliptone compound.



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Caption: Workflow for the isolation and structural elucidation of Garcinielliptones.

Conclusion

While the specific spectroscopic data for **Garcinielliptone HD** remains elusive in publicly accessible domains, the analysis of closely related analogues like Garcinielliptone G provides a robust framework for understanding the structural characterization of this important class of natural products. The methodologies and workflows described herein represent standard

practices in natural product chemistry and are essential for the accurate identification and subsequent development of these compounds for potential therapeutic applications. Further research and data sharing will be critical to fully unlock the scientific and medicinal potential of the diverse Garcinielliptone family.

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References

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